molecular formula C15H11BrN2O B11952331 (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 853334-57-3

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B11952331
CAS No.: 853334-57-3
M. Wt: 315.16 g/mol
InChI Key: YPGMOKCSLDJKJX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can be compared with other similar compounds such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

CAS No.

853334-57-3

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3

InChI Key

YPGMOKCSLDJKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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